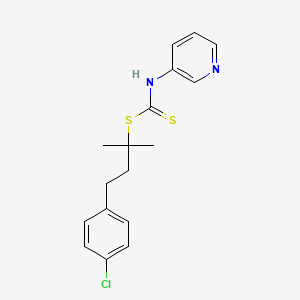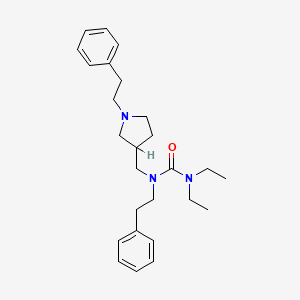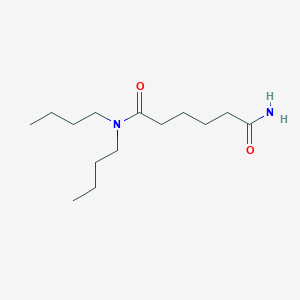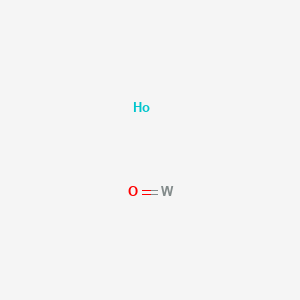
Holmium--oxotungsten (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Holmium–oxotungsten (1/1) can be synthesized through various methods. One common approach involves the reaction of holmium oxide (Ho₂O₃) with tungsten oxide (WO₃) under high-temperature conditions. The reaction typically occurs in a solid-state reaction furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and purified to obtain holmium–oxotungsten (1/1).
Industrial Production Methods: In industrial settings, the production of holmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for better control over the purity and morphology of the final product, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Holmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Holmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions may involve the replacement of holmium or tungsten atoms with other metal atoms using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of holmium and tungsten, while reduction may produce lower oxidation state compounds.
科学的研究の応用
Holmium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Holmium–oxotungsten (1/1) is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is investigated for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: In industrial applications, holmium–oxotungsten (1/1) is used in the production of high-performance materials, such as advanced ceramics and coatings.
作用機序
The mechanism by which holmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, holmium oxide nanoparticles have been shown to promote angiogenesis by interacting with the membrane protein EphrinB2, which activates downstream signaling pathways involved in cell migration and vessel formation .
類似化合物との比較
Holmium–oxotungsten (1/1) can be compared with other similar compounds, such as:
Holmium oxide (Ho₂O₃): A compound consisting solely of holmium and oxygen, used in various optical and electronic applications.
Tungsten oxide (WO₃): A compound consisting solely of tungsten and oxygen, known for its use in electrochromic devices and catalysts.
Holmium chloride (HoCl₃): A compound consisting of holmium and chlorine, used in various chemical synthesis processes.
特性
CAS番号 |
39361-79-0 |
|---|---|
分子式 |
HoOW |
分子量 |
364.77 g/mol |
IUPAC名 |
holmium;oxotungsten |
InChI |
InChI=1S/Ho.O.W |
InChIキー |
KLQMGRCWWVETJJ-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



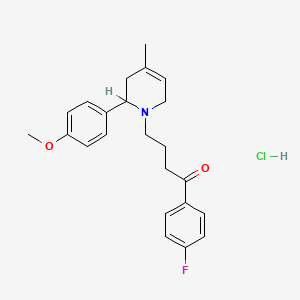

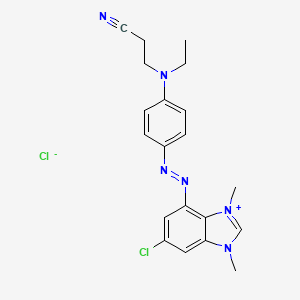
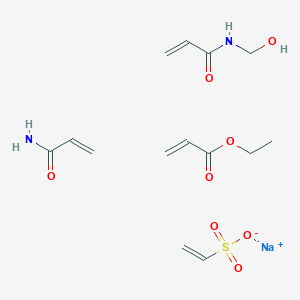
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

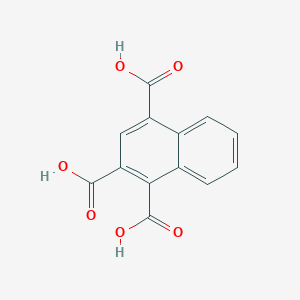
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
